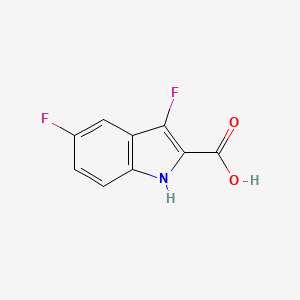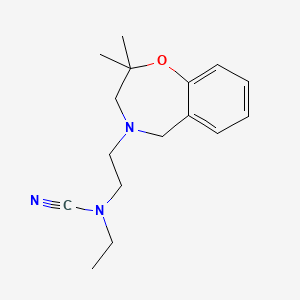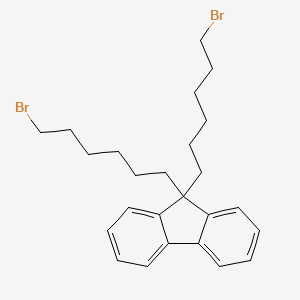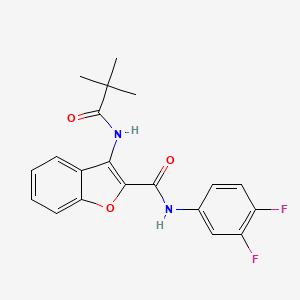
(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the quinazolinone intermediate.
Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products:
- Oxidation can yield aldehyde or carboxylic acid derivatives.
- Reduction can produce dihydroquinazoline derivatives.
- Substitution can introduce various functional groups onto the dichlorophenyl ring.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibition, particularly those enzymes involved in cancer and inflammatory diseases.
Medicine:
- Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation.
Industry:
- The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
-
Formation of the Quinazolinone Core:
- Starting with 2-aminobenzamide, the quinazolinone core is synthesized through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.
作用機序
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the quinazolinone moiety are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell growth or modulation of inflammatory responses.
類似化合物との比較
- 1-(3,4-dichlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 1-(3,4-dichlorophenyl)-3-(3-(2-hydroxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Comparison:
- The presence of the methoxyethyl group in (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
- The specific substitution pattern on the phenyl ring and the quinazolinone core can significantly affect the compound’s reactivity and interaction with biological targets, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
899973-04-7 |
|---|---|
分子式 |
C18H16Cl2N4O3 |
分子量 |
407.25 |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-27-9-8-24-16(12-4-2-3-5-15(12)22-18(24)26)23-17(25)21-11-6-7-13(19)14(20)10-11/h2-7,10H,8-9H2,1H3,(H2,21,23,25) |
InChIキー |
IEDUKEHWKHYBOU-XQNSMLJCSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)


![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2851472.png)


![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)


![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2851482.png)
![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)

